molecular formula C17H13ClF2N2OS B2874545 (2-chloro-6-fluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-15-1

(2-chloro-6-fluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2874545
CAS RN: 851865-15-1
M. Wt: 366.81
InChI Key: MGMXRNXKLGRJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl ring, a benzyl group, a thioether, and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2-chloro-6-fluorobenzyl and 2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl moieties would likely contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its electronegativity and polarity .

Scientific Research Applications

Antitumor Activity

The synthesis and biological testing of similar compounds, like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, have demonstrated distinct inhibition of the proliferation of several cancer cell lines, including A549, BGC-823, and HepG-2. This suggests potential applications in cancer research and the development of anticancer drugs (Zhi-hua Tang & W. Fu, 2018).

Corrosion Inhibition

Compounds with similar molecular structures have been shown to possess good inhibition properties for mild steel corrosion in acidic mediums. Such studies imply the compound's utility in protecting metals from corrosion, which is crucial for industrial applications (O. Fergachi et al., 2018).

Fluorophore Development

Research into the synthesis of fluorinated benzophenones and their derivatives, including those with similar molecular frameworks, has highlighted their potential to enhance photostability and improve spectroscopic properties. This is significant for developing novel fluorophores for use in spectroscopy and imaging (Zachary R. Woydziak et al., 2012).

Antibacterial Activity

Studies on structurally related compounds have explored their antibacterial activities through synthesis, spectral characterization, and molecular docking studies. These findings underscore the importance of such molecules in the development of new antibacterial agents (M. Shahana & A. Yardily, 2020).

Photophysical Properties

Investigations into the spectral properties of novel Y-shaped fluorophores based on similar imidazole frameworks have demonstrated strong fluorescence in the visible region, indicating potential applications in the development of optical materials and sensors (M. Danko et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-13-5-2-6-14(20)15(13)16(23)22-8-7-21-17(22)24-10-11-3-1-4-12(19)9-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMXRNXKLGRJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.